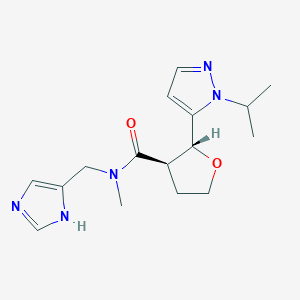![molecular formula C19H25N5O B7348261 N-[2-(4-methylpyridin-3-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide](/img/structure/B7348261.png)
N-[2-(4-methylpyridin-3-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-methylpyridin-3-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in medicine. This compound has been synthesized using various methods and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of N-[2-(4-methylpyridin-3-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in the development and progression of diseases. For example, in cancer research, it has been shown to inhibit the activity of protein kinase B (AKT) and mammalian target of rapamycin (mTOR), which are involved in cell growth and survival. In inflammation research, it has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is involved in the production of pro-inflammatory cytokines. In neurological disorder research, it has been shown to enhance the activity of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, it has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation research, it has been shown to reduce inflammation, inhibit the production of pro-inflammatory cytokines, and improve tissue damage. In neurological disorder research, it has been shown to enhance cognitive function, improve memory, and increase the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(4-methylpyridin-3-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide has several advantages and limitations for lab experiments. One advantage is that it has shown promising results in various studies, indicating its potential applications in medicine. Another advantage is that it can be synthesized using various methods, making it readily available for research. However, one limitation is that its mechanism of action is not fully understood, making it difficult to optimize its use in medicine. Another limitation is that it may have off-target effects, which could lead to unintended consequences.
Zukünftige Richtungen
There are several future directions for the research of N-[2-(4-methylpyridin-3-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide. One direction is to further investigate its mechanism of action, which could lead to the development of more effective treatments for various diseases. Another direction is to optimize its use in medicine, such as determining the optimal dosage and administration route. Additionally, further research could be done to investigate its potential applications in other areas, such as agriculture or environmental science. Finally, more studies could be done to investigate its safety and potential side effects, which could inform its use in clinical settings.
Synthesemethoden
N-[2-(4-methylpyridin-3-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide has been synthesized using various methods. One of the most common methods involves the reaction of 4-methylpyridine-3-carboxylic acid with 1,2-diaminocyclohexane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with pyrazine-2-carboxylic acid to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-methylpyridin-3-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide has been studied for its potential applications in medicine. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, it has been shown to enhance cognitive function and improve memory.
Eigenschaften
IUPAC Name |
N-[2-(4-methylpyridin-3-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-14-6-8-20-12-16(14)7-9-23-19(25)15-2-4-17(5-3-15)24-18-13-21-10-11-22-18/h6,8,10-13,15,17H,2-5,7,9H2,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUMBXZSXFZQNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)CCNC(=O)C2CCC(CC2)NC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-oxopyrrolidin-1-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide](/img/structure/B7348194.png)
![[(4aR,7aS)-2,2-dimethyl-4a,5,7,7a-tetrahydro-3H-furo[3,4-b][1,4]oxazin-4-yl]-furo[3,2-b]pyridin-2-ylmethanone](/img/structure/B7348198.png)
![2-[(2S,3aS,7aS)-2-phenyl-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carbonyl]-1H-pyridin-4-one](/img/structure/B7348207.png)
![(2S,5R)-5-(morpholin-4-ylmethyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)oxolane-2-carboxamide](/img/structure/B7348212.png)
![[(2S,3S)-3-methyl-1,4-dioxan-2-yl]-[4-(4-methyl-1,2,4-triazol-3-yl)piperazin-1-yl]methanone](/img/structure/B7348221.png)
![(2S,3S)-N-[5-(difluoromethyl)-1-phenylpyrazol-4-yl]-3-methyl-1,4-dioxane-2-carboxamide](/img/structure/B7348226.png)
![N-[(2S,3R)-2-(1,3-dimethylpyrazol-4-yl)oxolan-3-yl]-4,5-dimethylpyridine-2-carboxamide](/img/structure/B7348228.png)

![[(3aR,5R,7aS)-5-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-[2-(3,3,3-trifluoropropyl)-1,3-thiazol-5-yl]methanone](/img/structure/B7348249.png)
![[2-(furan-2-yl)pyridin-4-yl]-[(3R,4R)-3-hydroxy-4-(triazol-1-yl)pyrrolidin-1-yl]methanone](/img/structure/B7348251.png)
![(3R)-N-[(2S,3R)-2-[1-(cyclopropylmethyl)pyrazol-4-yl]oxolan-3-yl]oxolane-3-carboxamide](/img/structure/B7348254.png)
![(2R,3R)-2-(difluoromethyl)-N-[(1S)-1-pyrazin-2-ylethyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7348260.png)
![(2R,3R)-N-[(3,5-dimethylphenyl)methyl]-2-(2-propan-2-ylpyrazol-3-yl)oxolane-3-carboxamide](/img/structure/B7348266.png)
![[(3aS,5S,7aR)-5-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-[4-(2-methylphenyl)thiadiazol-5-yl]methanone](/img/structure/B7348270.png)